Computed Physicochemical Properties versus the 1-Acetyl Analog
A comparison of computed molecular descriptors for the target compound (C₁₀H₁₉NO₂, MW 185.26) versus the closest commercially listed chiral analog, (2S)-1-acetyl-2-piperidinemethanol (CAS 111479-22-2, C₈H₁₅NO₂, MW 157.21) , reveals a calculated LogP difference of approximately 0.9 units (target compound LogP ≈ 1.22; acetyl analog LogP ≈ 0.32) based on atom-based prediction methods . The butyryl analog also possesses one additional hydrogen-bond acceptor (2 vs. 1) and greater topological polar surface area (40.5 vs. 40.5 Ų, no difference due to identical heteroatom count). These computed differences suggest the butyryl analog may exhibit higher membrane permeability and altered pharmacokinetic partitioning, but no experimental validation exists for this specific compound pair.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted LogP = 1.22 (atom-based method) |
| Comparator Or Baseline | (2S)-1-acetyl-2-piperidinemethanol (CAS 111479-22-2): Predicted LogP = 0.32 |
| Quantified Difference | ΔLogP ≈ +0.90 units (target more lipophilic) |
| Conditions | In silico prediction using atom-based LogP algorithm; no experimental shake-flask or chromatographic LogP data available for either compound. |
Why This Matters
Lipophilicity governs membrane permeability and nonspecific protein binding; a 0.9 LogP unit increase corresponds to a theoretical ~8-fold increase in octanol-water partition coefficient, which may be relevant when selecting an intermediate for CNS-targeted or intracellular applications.
